Procyclidine-d11 Hydrochloride is a deuterated analogue of Procyclidine, an anticholinergic medication primarily used to treat symptoms of Parkinson's disease and other movement disorders. The compound is characterized by the presence of deuterium, which enhances its stability and alters its pharmacokinetic properties compared to its non-deuterated counterpart. This modification can be particularly useful in research settings, allowing for improved tracking in biological studies.
Procyclidine-d11 Hydrochloride is synthesized in laboratories and is classified as a small molecule pharmaceutical compound. It falls under the category of anticholinergic agents, which work by blocking the action of acetylcholine, a neurotransmitter involved in various functions including muscle movement and cognitive processes. The chemical formula for Procyclidine-d11 Hydrochloride is , with a molecular weight that reflects the inclusion of deuterium atoms.
The synthesis of Procyclidine-d11 Hydrochloride typically involves the introduction of deuterium at specific positions in the Procyclidine molecule. This can be achieved through various methods, including:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of Procyclidine-d11 Hydrochloride features a pyrrolidine ring, which is central to its activity as an anticholinergic agent. The incorporation of deuterium alters certain physical properties, such as boiling point and solubility.
Procyclidine-d11 Hydrochloride participates in various chemical reactions typical of anticholinergic agents, including:
These reactions are essential for understanding its stability and reactivity in biological systems.
Procyclidine-d11 Hydrochloride functions primarily as an antagonist at muscarinic acetylcholine receptors, specifically targeting M1 and M3 subtypes. This action leads to:
The pharmacological effects are dose-dependent and vary based on individual patient responses.
Procyclidine-d11 Hydrochloride exhibits several notable physical and chemical properties:
These properties influence its bioavailability, distribution, metabolism, and excretion characteristics.
Procyclidine-d11 Hydrochloride serves several important roles in scientific research:
Procyclidine-d11 hydrochloride is a deuterium-labeled analogue of the muscarinic antagonist procyclidine hydrochloride. Its molecular structure features eleven deuterium atoms (²H or D) strategically incorporated at specific sites to maintain bioequivalence while enabling precise tracing in experimental studies. The molecular formula is C₁₉H₁₈D₁₁NO·HCl (molecular weight: 298.51 g/mol), with deuterium atoms exclusively replacing hydrogen atoms in the cyclohexyl ring (Fig. 1). This ring system’s aliphatic hydrogens are ideal for isotopic substitution due to their metabolic stability and minimal impact on receptor binding [1] [2].
The SMILES notation (OC(CCN1CCCC1)(C2=CC=CC=C2)C3([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C3([2H])[2H].Cl
) confirms deuterium atoms occupy all positions on the cyclohexyl moiety’s carbon backbone. The phenyl and piperidinyl groups remain non-deuterated, preserving the pharmacophore responsible for NMDA and muscarinic receptor antagonism [2] [4].
Deuteration induces no significant alterations to the core molecular geometry but introduces measurable changes in physical properties. Key comparisons include:
Property | Procyclidine-d11 HCl | Non-Deuterated Procyclidine HCl |
---|---|---|
Molecular Formula | C₁₉H₁₈D₁₁NO·HCl | C₁₉H₂₉NO·HCl |
Molecular Weight (g/mol) | 298.51 | 323.90 |
Deuterium Content | 11 atoms (≈3.7% mass) | 0 |
CAS Number | Not specified | 1508-76-5 |
The 25.39 g/mol mass difference arises solely from isotopic substitution. This mass shift is critical for distinguishing the labeled compound in mass spectrometry, while its identical spatial configuration ensures pharmacological equivalence in targeting neurological pathways [2] [3].
Procyclidine-d11 hydrochloride exhibits high solubility in polar solvents (e.g., water, methanol) due to its ionic hydrochloride salt form. Stability assessments indicate:
Isotopic labeling creates distinct spectral fingerprints essential for compound verification:
Key Fragments: m/z 98 (piperidinium ion), m/z 201 (deuterated cyclohexylbenzyl fragment) [6].
Table 2: Diagnostic Spectral Peaks
Technique | Key Feature | Interpretation |
---|---|---|
MS (ESI+) | m/z 298.5 | [C₁₉H₁₈D₁₁NO]⁺ base peak |
¹H-NMR | δ 7.2–7.4 (5H, m, phenyl) | Undeuterated aromatic protons |
δ 3.2 (2H, m, N–CH₂) | Piperidinyl methylenes | |
¹³C-NMR | δ 76.5 (C–OD) | Tertiary alcohol carbon |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5